molecular formula C19H20N2O3 B6754670 N-(3-methoxy-6-methylpyridin-2-yl)spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide

N-(3-methoxy-6-methylpyridin-2-yl)spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide

Cat. No.: B6754670
M. Wt: 324.4 g/mol
InChI Key: QWUTZEBQAIILTB-UHFFFAOYSA-N
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Description

N-(3-methoxy-6-methylpyridin-2-yl)spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and chromene moieties within its structure suggests it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

N-(3-methoxy-6-methylpyridin-2-yl)spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12-7-8-16(23-2)17(20-12)21-18(22)14-11-19(14)9-10-24-15-6-4-3-5-13(15)19/h3-8,14H,9-11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUTZEBQAIILTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC)NC(=O)C2CC23CCOC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-6-methylpyridin-2-yl)spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-6-methylpyridin-2-yl)spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique optical or electronic properties.

Mechanism of Action

The mechanism of action of N-(3-methoxy-6-methylpyridin-2-yl)spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide involves its interaction with specific molecular targets. The pyridine moiety can coordinate with metal ions, potentially inhibiting metalloproteins or enzymes. Additionally, the spirocyclic structure may allow the compound to interact with biological membranes or proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxy-6-methylpyridin-2-yl)spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

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